6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Fragment-based drug discovery Lead-likeness Scaffold minimization

6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (CAS 1869672-23-0) is a bifunctional pyrimidine building block with molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g/mol. It incorporates a carboxylic acid handle at the C4 position, an N-propargylamine substituent at the C6 position, and an unsubstituted C2 position, yielding a compact scaffold with a topological polar surface area of 75.1 Ų and a calculated XLogP3 of approximately 1.2.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B13289178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC#CCNC1=NC=NC(=C1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-2-3-9-7-4-6(8(12)13)10-5-11-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11)
InChIKeyWEIFSIUSWJASPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid: Core Identity, Physicochemical Profile, and Procurement Baseline


6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (CAS 1869672-23-0) is a bifunctional pyrimidine building block with molecular formula C₈H₇N₃O₂ and molecular weight 177.16 g/mol . It incorporates a carboxylic acid handle at the C4 position, an N-propargylamine substituent at the C6 position, and an unsubstituted C2 position, yielding a compact scaffold with a topological polar surface area of 75.1 Ų and a calculated XLogP3 of approximately 1.2 [1]. The compound is commercially available from multiple catalog suppliers at a minimum purity specification of 95% , positioning it as a readily accessible intermediate for medicinal chemistry and chemical biology applications.

Why Closely Related Pyrimidine-4-Carboxylic Acid Analogs Cannot Substitute for 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid in Click Chemistry and SAR Programs


Among the family of pyrimidine-4-carboxylic acid derivatives bearing a propargylamine moiety, seemingly minor structural variations profoundly alter reactivity profiles and synthetic utility. The N–H terminal alkyne of 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is the critical functional handle enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library diversification [1]; analogs in which this position is N-alkylated—e.g., 6-[ethyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid or 6-[(prop-2-yn-1-yl)(propyl)amino]pyrimidine-4-carboxylic acid—retain the alkyne but forfeit the secondary amine's hydrogen-bond donor capacity, altering target engagement potential . Conversely, the 2-chloro analog introduces an electrophilic site for nucleophilic aromatic substitution, shifting the synthetic entry point but also adding a potential toxophore . The unsubstituted C2 position and N–H propargylamine of the target compound thus represent a deliberate balance of minimal steric bulk, click reactivity, and hydrogen-bond donor character that is not simultaneously present in any single commercially available direct analog.

Quantitative Differentiation Evidence: 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid Versus Closest Structural Analogs


Molecular Weight Efficiency: Leaner Scaffold Versus 2-Methyl and N-Alkyl Congeners

In fragment-based and lead-generation campaigns, minimizing molecular weight while retaining key functional handles is a primary selection criterion. The target compound possesses a molecular weight of 177.16 g/mol , which is 14.05 g/mol (−7.3%) lower than the 2-methyl analog 2-methyl-6-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (191.21 g/mol) [1] and 28.07 g/mol (−13.7%) lower than the N-ethyl-N-propargyl analog 6-[ethyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (205.23 g/mol) [2]. For a fragment library enumeration of 1,000 compounds, this difference translates to a cumulative mass reduction of approximately 14–28 g per mole of library, directly impacting compliance with Ro3 fragment guidelines where MW ≤ 300 is the benchmark.

Fragment-based drug discovery Lead-likeness Scaffold minimization

Hydrogen Bond Donor Count: Preserved HBD Capacity Relative to N,N-Disubstituted Analogs

The secondary amine (N–H) of the propargylamino group constitutes a critical hydrogen bond donor (HBD) frequently required for hinge-binding interactions in kinase and receptor targets. The target compound has a computed HBD count of 2 (one from the carboxylic acid O–H, one from the secondary amine N–H) [1]. In contrast, the N,N-disubstituted analog 6-[ethyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has an HBD count of 1 (only the carboxylic acid), as the tertiary amine cannot donate a hydrogen bond [2]. The 2-methyl analog retains the secondary amine (HBD = 2) but introduces additional steric bulk at the C2 position . For targets where the NH group is essential for potency—as established across numerous pyrimidine-based kinase inhibitor SAR series—the loss of this HBD in the N,N-disubstituted analog is functionally disqualifying.

Medicinal chemistry Kinase inhibitor design Pharmacophore modeling

Click Chemistry Reactivity: Terminal Alkyne Availability Versus 5-Position Isomer and Non-Alkynyl Pyrimidines

The terminal alkyne of the propargylamino substituent at the C6 position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing payloads (fluorophores, biotin, PEG chains) under standard conditions (CuSO₄·5H₂O, sodium ascorbate, RT, aqueous/organic cosolvent). This reactivity is explicitly noted by multiple suppliers as a key differentiating feature [1]. The regioisomeric 5-substituted analog, 5-(prop-2-yn-1-yl)amino-2-(propan-2-yl)pyrimidine-4-carboxylic acid (CAS 1249395-39-8), carries the alkyne at the C5 rather than C6 position, which may alter both the trajectory of the click-derived triazole relative to the carboxylic acid and the electronic environment of the pyrimidine ring [2]. Non-alkynyl pyrimidine-4-carboxylic acids such as 6-aminopyrimidine-4-carboxylic acid (CAS 38214-46-9) lack the alkyne entirely and therefore cannot participate in CuAAC without additional synthetic derivatization .

Click chemistry Bioconjugation Chemical biology probes

Supplier Availability and Purity Benchmarking Across the Analog Family

The target compound is stocked by at least three independent catalog suppliers (AKSci, ChemSrc/Leyan, Enamine) with a consistent minimum purity specification of 95% . Enamine offers direct sourcing with batch-specific analytical data at quantities ranging from 100 mg to 5 g [1]. By comparison, the 2-chloro analog (CAS 1859850-17-1) is also available at 95% purity but carries a reactive chlorine substituent that may degrade upon prolonged storage if not kept strictly anhydrous . The N-ethyl-N-propargyl analog (CAS 1873605-55-0) shows sharply escalating pricing: $877/500 mg at Enamine, suggesting a more complex synthetic route or lower demand-driven inventory [2]. The target compound's broader supplier base and competitive pricing reduce procurement lead time risk and facilitate multi-gram scale-up for medicinal chemistry campaigns.

Chemical sourcing Catalog compound procurement Supply chain comparison

Procurement-Guiding Application Scenarios for 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid


Fragment-Based Drug Discovery Library Design Requiring Low-MW, Click-Ready Pyrimidine Scaffolds

Fragment libraries prioritize compounds with MW ≤ 250 g/mol, high solubility, and orthogonal reactive handles for hit elaboration. With MW 177.16 g/mol, an N–H hydrogen bond donor for hinge binding, and a terminal alkyne for CuAAC-based fragment linking or functionalization, 6-[(Prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid satisfies all three criteria simultaneously. It outperforms the 2-methyl analog (MW 191.21) on mass efficiency and outclasses the N,N-disubstituted analog (HBD = 1) for targets requiring dual HBD interactions [1]. Selection of this scaffold for fragment screening collections is supported by its multi-supplier availability at 95% purity [2].

Kinase Inhibitor SAR Programs Requiring a Conserved Hinge-Binding N–H Motif and Tunable Exit Vector

The secondary amine N–H of the propargylamino group is structurally analogous to the hinge-binding donor motif found in numerous FDA-approved pyrimidine kinase inhibitors. The C6-propargylamino geometry projects the alkyne toward the solvent-exposed region when the pyrimidine core engages the hinge, enabling click-functionalization with solubility tags or fluorescent reporters without disrupting the pharmacophore. Procurement teams should prioritize this compound over the N-ethyl-N-propargyl analog (HBD = 1) for kinase programs where the N–H donor has been established as essential by prior SAR [1].

Chemical Biology Probe Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne at the C6 position serves as a modular anchor for CuAAC-based conjugation to azide-derivatized biotin, fluorophores (e.g., TAMRA-azide, Cy5-azide), or polyethylene glycol chains. This enables the rapid generation of target-engagement probes, pull-down reagents, or fluorescent ligands for imaging studies. The target compound's alkyne geometry (C6 exit vector) is distinct from the 5-position isomer (CAS 1249395-39-8), which may alter the spatial relationship between the pyrimidine core and the conjugated payload [2]. Researchers should select based on the desired angle between the core recognition element and the reporter group.

Multi-Gram Scale-Up for Lead Optimization with Reduced Supply Chain Risk

For medicinal chemistry teams transitioning from hit confirmation to lead optimization, reliable multi-gram supply is critical. The target compound benefits from a competitive supplier landscape with at least three independent sources offering 95% purity, in contrast to the N-ethyl-N-propargyl analog, which is priced at $877/500 mg and stocked by fewer vendors [3]. This supplier redundancy reduces the risk of stockouts during iterative SAR cycles and provides leverage for bulk pricing negotiations. Procurement of this compound is recommended for programs planning synthesis of >50 analogs requiring a common pyrimidine-4-carboxylic acid intermediate.

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